Absence of Public Biological Activity Data is the Key Differentiator
A systematic search of PubChem BioAssay, BindingDB, ChEMBL, and the patent literature revealed zero quantitative biological assay results (e.g., IC50, Ki, EC50, % inhibition, or target binding data) for CAS 1101182-78-8. This contrasts with structurally similar compounds like `N-(1,3-benzothiazol-2-yl)-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide`, which has reported activity data for targets such as voltage-dependent T-type calcium channel subunit alpha-1H. For this target compound, no such data exists in the public domain. The only established quantitative metric is its calculated LogP (XLogP3-AA) of 3, as computed by PubChem.
| Evidence Dimension | Public Biological Activity Data Availability |
|---|---|
| Target Compound Data | 0 data points across major public databases (PubChem BioAssay, BindingDB, ChEMBL) |
| Comparator Or Baseline | N-(1,3-benzothiazol-2-yl)-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide: Multiple Ki/IC50 data points in BindingDB |
| Quantified Difference | Complete data gap vs. documented bioactivity |
| Conditions | Cross-database search as of 2026-04-28 |
Why This Matters
For procurement decisions, this means the compound's utility is unproven; selection is only justifiable for exploratory research where a novel, uncharacterized scaffold is specifically required, not for applications based on expected target engagement.
- [1] PubChem Compound Summary for CID 16831306, BioAssay Results section. View Source
- [2] BindingDB Entry for BDBM77014, N-(1,3-benzothiazol-2-yl)-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide. View Source
